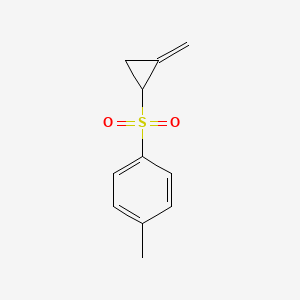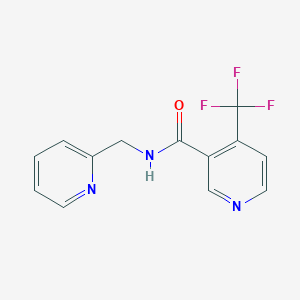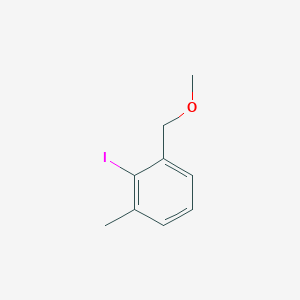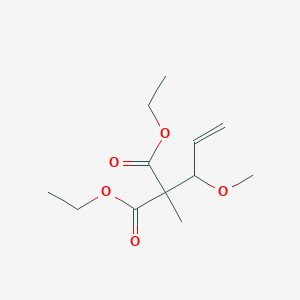
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene is a chemical compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a methyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfoxide or sulfide derivatives
Substitution: Nitro, bromo, or sulfonyl derivatives
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application, such as its interaction with biological molecules in medicinal chemistry.
Comparación Con Compuestos Similares
- 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene
- 1-Methyl-4-(2,2,2-trifluoroethyl)sulfonylbenzene
- 1-Methyl-4-(2-chlorocyclopropane-1-sulfonyl)benzene
Comparison: this compound is unique due to the presence of the methylidenecyclopropane ring, which imparts distinct chemical properties. Compared to similar compounds with different substituents on the cyclopropane ring, this compound may exhibit different reactivity and stability. The trifluoroethyl and chlorocyclopropane derivatives, for example, may have different electronic and steric effects, influencing their chemical behavior and applications.
Propiedades
Número CAS |
134259-34-0 |
|---|---|
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methylidenecyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,11H,2,7H2,1H3 |
Clave InChI |
PCIUSCYORVJPLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2CC2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)






![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

